

A Comparative Guide to the ^{13}C -NMR Spectrum Assignment of 3-Bromobenzophenone

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Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063

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For researchers, scientists, and professionals in drug development, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C -NMR, is a powerful analytical technique for determining the carbon skeleton of a molecule. This guide provides a comprehensive comparison of experimental and predicted ^{13}C -NMR data for **3-Bromobenzophenone**, complete with detailed experimental protocols and a logical workflow for spectral assignment.

13C-NMR Data for 3-Bromobenzophenone: A Comparative Analysis

The accurate assignment of ^{13}C -NMR signals is crucial for the structural confirmation of **3-Bromobenzophenone**. Below is a comparison of experimental data, sourced from the Spectral Database for Organic Compounds (SDBS), and predicted data generated using an online NMR prediction tool.

Structure of 3-Bromobenzophenone with carbon numbering

Structure of **3-Bromobenzophenone** with Carbon Numbering

Carbon Atom	Experimental Chemical Shift (δ , ppm)	Predicted Chemical Shift (δ , ppm)	Assignment Rationale
C1	137.26	139.6	Quaternary carbon, ipso to the carbonyl group, deshielded.
C2, C6	130.08	129.9	Aromatic CH carbons ortho to the carbonyl group.
C3, C5	128.46	128.5	Aromatic CH carbons meta to the carbonyl group.
C4	132.89	131.2	Aromatic CH carbon para to the carbonyl group.
C1'	139.14	140.2	Quaternary carbon, ipso to the carbonyl group on the brominated ring.
C2'	132.89	131.7	Aromatic CH carbon ortho to the carbonyl and meta to the bromine.
C3'	122.51	122.8	Quaternary carbon directly attached to bromine, shows characteristic upfield shift due to the heavy atom effect.
C4'	135.81	135.2	Aromatic CH carbon para to the carbonyl and ortho to the bromine.

C5'	130.08	129.9	Aromatic CH carbon meta to both the carbonyl and bromine.
C6'	128.46	128.3	Aromatic CH carbon ortho to the carbonyl and meta to the bromine.
C=O	195.34	196.1	Carbonyl carbon, significantly deshielded.

Experimental Protocol for ^{13}C -NMR Spectroscopy

The following provides a typical methodology for acquiring a ^{13}C -NMR spectrum of a small organic molecule like **3-Bromobenzophenone**.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of the **3-Bromobenzophenone** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- The solvent should be of high purity to avoid extraneous signals in the spectrum.
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is completely dissolved to obtain a homogeneous solution for analysis.

2. NMR Spectrometer Setup:

- The data is typically acquired on a 100 or 125 MHz NMR spectrometer.
- The instrument is tuned and matched to the probe and solvent.
- The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.

- Shimming is performed to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

3. Data Acquisition Parameters:

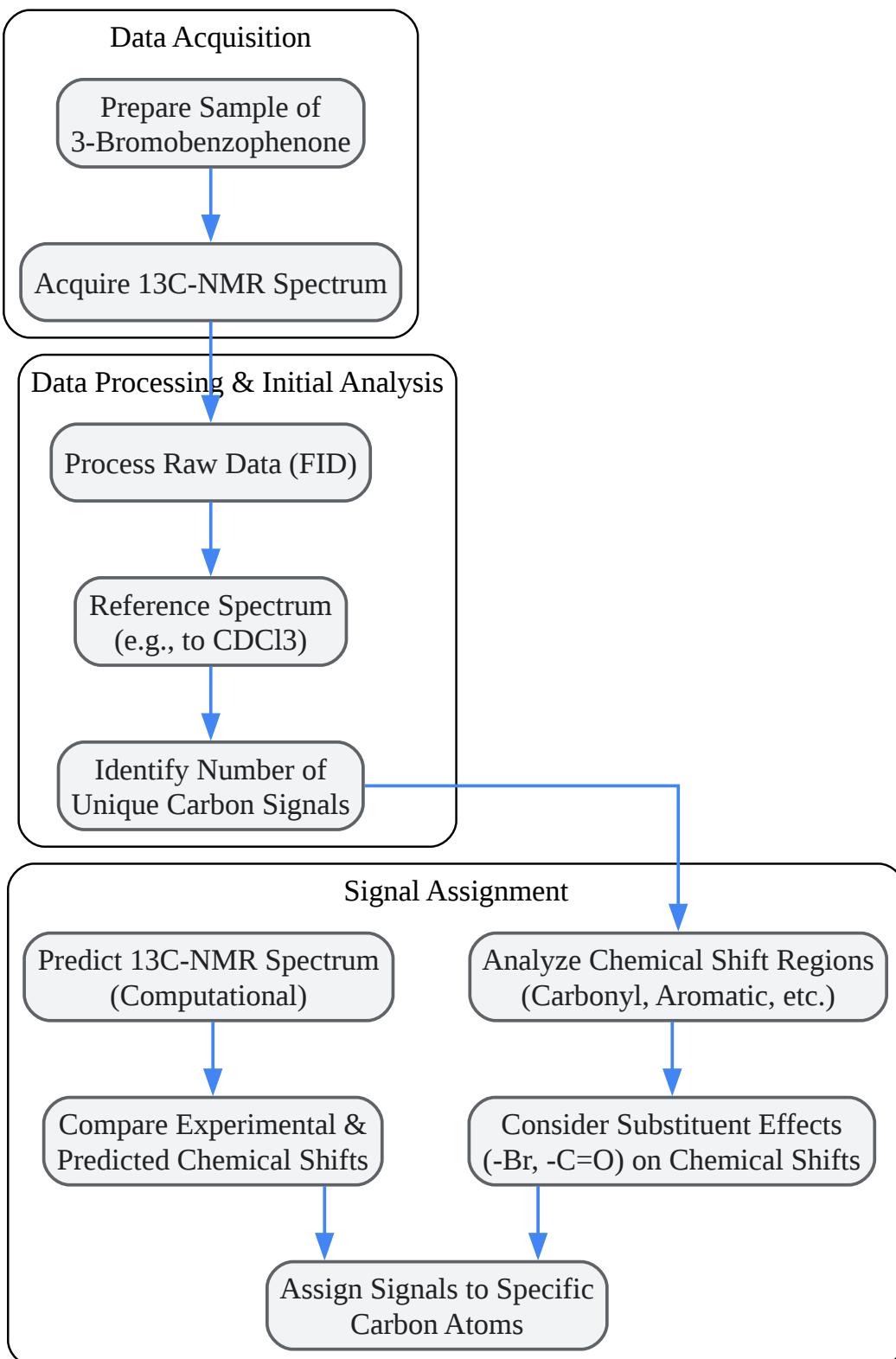
- Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
- Acquisition Time: Usually set to 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds between pulses is common to allow for full relaxation of the carbon nuclei, although for qualitative spectra, a shorter delay can be used.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
- Temperature: The experiment is typically run at room temperature (around 298 K).

4. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Phase correction is applied to ensure all peaks are in the absorptive mode.
- Baseline correction is performed to obtain a flat baseline.
- The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for ¹³C-NMR Spectrum Assignment

The process of assigning the signals in a ^{13}C -NMR spectrum to specific carbon atoms in the molecule follows a logical progression. This workflow can be visualized as follows:



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